Cas no 885267-41-4 (5-Bromoquinoline-8-carbaldehyde)

5-Bromoquinoline-8-carbaldehyde is a versatile brominated quinoline derivative, primarily used as a key intermediate in organic synthesis and pharmaceutical research. Its structure features both a bromo substituent and an aldehyde functional group, enabling diverse reactivity for cross-coupling reactions, nucleophilic additions, and further derivatization. The compound is particularly valuable in the synthesis of heterocyclic compounds and bioactive molecules due to its ability to act as a bifunctional building block. Its high purity and well-defined reactivity make it suitable for applications in medicinal chemistry, material science, and agrochemical development. The product is typically handled under controlled conditions to ensure stability and optimal performance in synthetic workflows.
5-Bromoquinoline-8-carbaldehyde structure
885267-41-4 structure
Product Name:5-Bromoquinoline-8-carbaldehyde
CAS No:885267-41-4
MF:C10H6BrNO
MW:236.064741611481
MDL:MFCD08064042
CID:710601
PubChem ID:16414243
Update Time:2025-11-02

5-Bromoquinoline-8-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 5-Bromoquinoline-8-carbaldehyde
    • 5-BROMOQUINOLINE-8-CARBOXALDEHYDE
    • 8-Quinolinecarboxaldehyde,5-bromo-
    • 5-Bromo-8-formylquinoline
    • 5-bromo-8-quinolinecarboxaldehyde
    • 5-bromo-quinoline-8-carbaldehyde
    • 8-Quinolinecarboxaldehyde,5-bromo
    • OR3274
    • 5-Bromo-8-quinolinecarboxaldehyde (ACI)
    • SCHEMBL2011852
    • AB43508
    • DB-023324
    • NPLPBRIDHFAGPQ-UHFFFAOYSA-N
    • EN300-120242
    • Z1269195637
    • BL005645
    • 885267-41-4
    • MFCD08064042
    • AKOS022176087
    • PS-4861
    • CS-0155712
    • SY064853
    • DTXSID00585983
    • MDL: MFCD08064042
    • Inchi: 1S/C10H6BrNO/c11-9-4-3-7(6-13)10-8(9)2-1-5-12-10/h1-6H
    • InChI Key: NPLPBRIDHFAGPQ-UHFFFAOYSA-N
    • SMILES: O=CC1C2C(=CC=CN=2)C(Br)=CC=1

Computed Properties

  • Exact Mass: 234.96300
  • Monoisotopic Mass: 234.96328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 197
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 30Ų

Experimental Properties

  • PSA: 29.96000
  • LogP: 2.80980

5-Bromoquinoline-8-carbaldehyde Security Information

  • Hazardous Material Identification: Xi

5-Bromoquinoline-8-carbaldehyde Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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5-Bromoquinoline-8-carbaldehyde Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol
1.2 Reagents: Dess-Martin periodinane Solvents: Dichloromethane
Reference
Insecticidal quinoline and isoquinoline isoxazolines
Xu, Ming; et al, Bioorganic & Medicinal Chemistry Letters, 2014, 24(16), 4026-4030

Production Method 2

Reaction Conditions
1.1 Reagents: Sulfuric acid Catalysts: Sodium iodide Solvents: Water ;  0.5 h, 140 °C; 6 h, 140 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 9 - 10
2.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: 1,2-Dichloroethane ;  5 h, rt → reflux; reflux → rt
2.2 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  neutralized
Reference
Rh(III)-Catalyzed straightforward arylation of 8-methyl/formylquinolines using diazo compounds
Ghosh, Bidhan; et al, Chemical Communications (Cambridge, 2019, 55(48), 6886-6889

Production Method 3

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: 1,2-Dichloroethane ;  5 h, rt → reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  neutralized, rt
Reference
Rhodium(III)-Catalyzed Direct Coupling of Quinoline-8-Carbaldehydes with (Het)Arylboronic Acids for the Synthesis of 8-Aryloylquinolines
Lyu, Xue-Li; et al, Journal of Organic Chemistry, 2020, 85(15), 10271-10282

Production Method 4

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: 1,2-Dichloroethane ;  5 h, rt → reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  neutralized
Reference
Rh(III)-Catalyzed straightforward arylation of 8-methyl/formylquinolines using diazo compounds
Ghosh, Bidhan; et al, Chemical Communications (Cambridge, 2019, 55(48), 6886-6889

Production Method 5

Reaction Conditions
1.1 Reagents: Azobisisobutyronitrile ,  N-Bromosuccinimide Solvents: Carbon tetrachloride
1.2 Solvents: Dimethylformamide
2.1 Reagents: Potassium carbonate Solvents: Methanol
2.2 Reagents: Dess-Martin periodinane Solvents: Dichloromethane
Reference
Insecticidal quinoline and isoquinoline isoxazolines
Xu, Ming; et al, Bioorganic & Medicinal Chemistry Letters, 2014, 24(16), 4026-4030

5-Bromoquinoline-8-carbaldehyde Raw materials

5-Bromoquinoline-8-carbaldehyde Preparation Products

5-Bromoquinoline-8-carbaldehyde Suppliers

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(CAS:885267-41-4)5-Bromoquinoline-8-carbaldehyde
Order Number:A927912
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:53
Price ($):482.0
Email:sales@amadischem.com

Additional information on 5-Bromoquinoline-8-carbaldehyde

5-Bromoquinoline-8-carbaldehyde (CAS No. 885267-41-4): A Versatile Building Block in Organic Synthesis

5-Bromoquinoline-8-carbaldehyde (CAS No. 885267-41-4) is a highly valuable heterocyclic compound that has gained significant attention in recent years due to its versatile applications in pharmaceutical research, material science, and organic synthesis. This brominated quinoline derivative serves as a crucial building block for the development of various biologically active molecules and functional materials.

The molecular structure of 5-Bromoquinoline-8-carbaldehyde features a quinoline core substituted with a bromo group at the 5-position and a formyl group at the 8-position. This unique arrangement of functional groups makes it particularly useful for cross-coupling reactions and nucleophilic additions, which are frequently employed in modern drug discovery programs. Researchers often search for "5-Bromoquinoline-8-carbaldehyde synthesis" or "CAS 885267-41-4 applications" when exploring its potential uses.

In the field of medicinal chemistry, 5-Bromoquinoline-8-carbaldehyde has emerged as a key intermediate for the preparation of various quinoline-based therapeutics. The compound's ability to undergo palladium-catalyzed coupling reactions makes it valuable for creating libraries of potential drug candidates. Recent studies have focused on its use in developing antimicrobial agents and kinase inhibitors, addressing the growing need for new treatments against drug-resistant pathogens and cancer.

The material science community has also shown increasing interest in 5-Bromoquinoline-8-carbaldehyde derivatives for their potential applications in organic electronics and luminescent materials. The compound's rigid aromatic structure and electron-withdrawing groups make it suitable for designing organic semiconductors and light-emitting materials. These applications align with current trends in sustainable technology and energy-efficient materials.

From a synthetic chemistry perspective, 5-Bromoquinoline-8-carbaldehyde offers multiple reactive sites for selective functionalization. The aldehyde group at the 8-position can participate in various condensation reactions, while the bromine atom at the 5-position is amenable to metal-catalyzed cross-coupling. This dual functionality explains why searches for "5-Bromoquinoline-8-carbaldehyde reactions" and "CAS 885267-41-4 derivatives" have become more frequent in chemical literature databases.

The growing demand for 5-Bromoquinoline-8-carbaldehyde in research laboratories has led to improvements in its synthetic protocols and purification methods. Modern approaches focus on atom-efficient synthesis and green chemistry principles, reflecting the pharmaceutical industry's shift toward more sustainable practices. Researchers investigating "eco-friendly synthesis of 5-Bromoquinoline-8-carbaldehyde" will find several recent publications addressing these concerns.

Quality control of 5-Bromoquinoline-8-carbaldehyde typically involves advanced analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure the compound meets the stringent purity requirements for pharmaceutical applications and material science research. The compound's stability profile and storage conditions are also important considerations for laboratories working with this material.

Looking ahead, 5-Bromoquinoline-8-carbaldehyde is expected to maintain its importance in chemical research due to its structural versatility. The increasing interest in quinoline-based compounds for biological applications and advanced materials suggests that demand for this compound will continue to grow. Researchers and manufacturers alike are exploring new ways to optimize its production and expand its applications in cutting-edge scientific fields.

For those working with 5-Bromoquinoline-8-carbaldehyde, understanding its reactivity patterns and derivatization potential is crucial. The compound's ability to serve as a precursor for various heterocyclic systems makes it particularly valuable in combinatorial chemistry and drug design. As research continues to uncover new applications for this compound, its role in scientific innovation is likely to expand further.

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Amadis Chemical Company Limited
(CAS:885267-41-4)5-Bromoquinoline-8-carbaldehyde
A927912
Purity:99%
Quantity:5g
Price ($):482.0
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